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An In-depth Technical Guide to the Discovery and Historical Development of 2-
Cyanoethyltrimethylsilane For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the discovery and historical

development of 2-Cyanoethyltrimethylsilane, also known as 3-(trimethylsilyl)propanenitrile. It

details the seminal synthesis by Leo H. Sommer and his colleagues in 1953, including a

meticulous breakdown of the experimental protocols for the key synthetic steps. Quantitative

data from the original research is presented in a clear, tabular format for easy reference.

Furthermore, this guide illustrates the core synthetic pathway using a DOT language diagram

and discusses the subsequent evolution of synthetic methodologies and applications of this

versatile organosilicon compound.

Introduction
2-Cyanoethyltrimethylsilane is an organosilicon compound of significant interest in organic

synthesis and materials science. Its bifunctional nature, possessing both a reactive cyano

group and a sterically influential trimethylsilyl group, allows for a wide range of chemical

transformations. The trimethylsilyl group can act as a protecting group or influence the

reactivity of the cyanoethyl moiety, making it a valuable building block in the synthesis of

complex molecules. This guide delves into the origins of this compound, providing a detailed

account of its first preparation and the foundational work that established its place in the canon

of organosilicon chemistry.
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The Pioneering Synthesis: Discovery by Sommer
and Colleagues
The first documented synthesis of 2-Cyanoethyltrimethylsilane was reported in 1953 by Leo

H. Sommer, J. M. Masterson, O. W. Steward, and R. H. Leitheiser in their publication,

"Organosilicon Compounds. XI. β- and γ-Cyano-, Carbomethoxy-, and Carboxy-alkylsilanes," in

the Journal of the American Chemical Society. This work was part of a broader exploration into

the synthesis and reactivity of functionalized alkylsilanes.

The synthesis was a two-step process, beginning with the hydrosilylation of acrylonitrile with

trichlorosilane, followed by a Grignard reaction to replace the chlorine atoms with methyl

groups.

Key Experimental Protocols
The following protocols are adapted from the original 1953 publication and provide a detailed

methodology for the synthesis of 2-Cyanoethyltrimethylsilane and its intermediate.

Step 1: Synthesis of β-Cyanoethyltrichlorosilane

Reaction: Hydrosilylation of acrylonitrile with trichlorosilane.

Procedure: A mixture of 212 g (4.0 moles) of acrylonitrile and 542 g (4.0 moles) of

trichlorosilane was heated in a sealed glass tube at 200°C for 16 hours.

Purification: The reaction mixture was distilled to yield the crude product. Further fractional

distillation under reduced pressure was performed to obtain pure β-cyanoethyltrichlorosilane.

Step 2: Synthesis of 2-Cyanoethyltrimethylsilane (β-Cyanoethyltrimethylsilane)

Reaction: Grignard reaction of β-cyanoethyltrichlorosilane with methylmagnesium bromide.

Procedure: A solution of β-cyanoethyltrichlorosilane (188.5 g, 1.0 mole) in 500 ml of

anhydrous ether was added dropwise to a stirred solution of methylmagnesium bromide,

prepared from 97.2 g (4.0 moles) of magnesium and 380 g (4.0 moles) of methyl bromide in

1500 ml of anhydrous ether. The reaction mixture was maintained at reflux during the

addition.
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Work-up and Purification: After the addition was complete, the mixture was refluxed for an

additional hour. The reaction mixture was then hydrolyzed by pouring it onto a mixture of

crushed ice and hydrochloric acid. The ether layer was separated, washed with water, and

dried over anhydrous calcium chloride. The ether was removed by distillation, and the

residue was fractionally distilled under reduced pressure to yield 2-
cyanoethyltrimethylsilane.

Quantitative Data Summary
The following tables summarize the quantitative data for the key compounds as reported in the

original 1953 study.

Table 1: Physical Properties and Yield of β-Cyanoethyltrichlorosilane

Property Value

Yield 75%

Boiling Point 93-94 °C at 20 mmHg

Density (d204) 1.3339 g/cm3

Refractive Index (n20D) 1.4760

Table 2: Physical Properties and Yield of 2-Cyanoethyltrimethylsilane

Property Value

Yield 65%

Boiling Point 183-184 °C at 743 mmHg

Density (d204) 0.8411 g/cm3

Refractive Index (n20D) 1.4240

Visualization of the Synthetic Pathway
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The logical flow of the original synthesis of 2-Cyanoethyltrimethylsilane is depicted in the

following diagram.

Step 1: Hydrosilylation

Step 2: Grignard Reaction

Acrylonitrile

β-Cyanoethyltrichlorosilane

HSiCl3, 200°C

Trichlorosilane

2-Cyanoethyltrimethylsilane

1. CH3MgBr, Ether
2. H3O+

Methylmagnesium Bromide (CH3MgBr)

Click to download full resolution via product page

Caption: Original synthetic pathway to 2-Cyanoethyltrimethylsilane.

Historical Development and Modern Methodologies
Following the pioneering work of Sommer and his team, the synthesis and application of 2-
Cyanoethyltrimethylsilane have seen considerable development. The initial hydrosilylation

step, performed under high temperature and pressure, has been largely superseded by

catalyst-based methods.

Catalytic Hydrosilylation: The discovery of platinum-based catalysts, such as Speier's

catalyst (H₂PtCl₆), revolutionized hydrosilylation reactions. These catalysts allow the reaction

to proceed under much milder conditions with higher selectivity and yields. Other transition

metal catalysts based on rhodium, iridium, and nickel have also been developed for this

transformation.
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Alternative Synthetic Routes: While the two-step approach from acrylonitrile remains a

primary route, other methods have been explored. These include the reaction of (3-

halopropyl)trimethylsilanes with cyanide salts.

The applications of 2-Cyanoethyltrimethylsilane have also expanded significantly. It is utilized

in:

Organic Synthesis: As a precursor to various functionalized organosilanes and as a

protected form of propionitrile. The cyano group can be readily converted to amines,

carboxylic acids, and other functional groups.

Materials Science: In the synthesis of silicon-containing polymers and as a surface

modification agent for materials like silica gel.

Conclusion
The discovery of 2-Cyanoethyltrimethylsilane by Leo H. Sommer and his collaborators in

1953 was a significant milestone in organosilicon chemistry. Their detailed investigation laid the

groundwork for future research and development in this field. The evolution of its synthesis

from a high-pressure thermal process to efficient catalytic methods highlights the progress in

synthetic chemistry. Today, 2-Cyanoethyltrimethylsilane continues to be a valuable and

versatile compound for researchers and professionals in various scientific disciplines.

To cite this document: BenchChem. [discovery and historical development of 2-
Cyanoethyltrimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093657#discovery-and-historical-development-of-2-
cyanoethyltrimethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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